

# A Spectroscopic Showdown: 3-(4-Methylbenzoyl)propionic Acid and Its Building Blocks

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## Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)propionic acid

Cat. No.: B177081

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A detailed spectroscopic comparison of **3-(4-Methylbenzoyl)propionic acid** with its precursors, toluene and succinic anhydride, reveals distinct structural transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the key spectral features, offering valuable insights for researchers and professionals in drug development and organic synthesis.

The journey from simple aromatic and cyclic anhydride precursors to the more complex **3-(4-Methylbenzoyl)propionic acid** is a fundamental example of the Friedel-Crafts acylation reaction. Spectroscopic analysis at each stage of this transformation is crucial for verifying the chemical changes and confirming the structure of the final product.

## At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **3-(4-Methylbenzoyl)propionic acid**, toluene, and succinic anhydride are summarized in the tables below.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Chemical Shift $\delta$ in ppm)

Compound	Functional Group	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Toluene	-CH <sub>3</sub>	~2.34	Singlet	3H
Aromatic C-H	~7.17	Multiplet	5H	
Succinic Anhydride	-CH <sub>2</sub> -CH <sub>2</sub> -	~2.90	Singlet	4H
3-(4-Methylbenzoyl)propionic acid	-CH <sub>3</sub>	~2.42	Singlet	3H
-CH <sub>2</sub> - (adjacent to COOH)	~2.80	Triplet	2H	
-CH <sub>2</sub> - (adjacent to C=O)	~3.25	Triplet	2H	
Aromatic C-H	~7.28 (d, J=8.1 Hz)	Doublet	2H	
Aromatic C-H	~7.88 (d, J=8.2 Hz)	Doublet	2H	
-COOH	~12.10	Singlet (broad)	1H	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shift  $\delta$  in ppm)**

Compound	Carbon Atom	Chemical Shift ( $\delta$ , ppm)
Toluene	-CH <sub>3</sub>	~21.5
Aromatic C	~125.5, 128.4, 129.2, 137.8	
Succinic Anhydride	-CH <sub>2</sub> -	~29.1
C=O	~171.5	
3-(4-Methylbenzoyl)propionic acid	-CH <sub>3</sub>	~21.6
-CH <sub>2</sub> - (adjacent to COOH)	~28.5	
-CH <sub>2</sub> - (adjacent to C=O)	~33.4	
Aromatic C	~128.3, 129.5, 133.2, 144.5	
C=O (ketone)	~197.5	
C=O (acid)	~173.8	

**Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm<sup>-1</sup>)**

Compound	Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
Toluene	Aromatic C-H stretch	3100-3000
C-H stretch (methyl)	2920, 2870	~1860, 1780 (symmetric and asymmetric)
Aromatic C=C stretch	1605, 1495	
Succinic Anhydride	C=O stretch (anhydride)	
C-O stretch	~1240, 915	3300-2500 (broad)
3-(4-Methylbenzoyl)propionic acid	O-H stretch (carboxylic acid)	
C-H stretch (aromatic and aliphatic)	3100-2850	
C=O stretch (ketone)	~1680	~1610
C=O stretch (carboxylic acid)	~1710	
Aromatic C=C stretch	~1610	

**Table 4: Mass Spectrometry Data (m/z)**

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)
Toluene	92	91 (tropylium ion), 65
Succinic Anhydride	100	72, 56, 44, 28
3-(4-Methylbenzoyl)propionic acid	192	119 (CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> CO <sup>+</sup> ), 91 (tropylium ion)

## Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

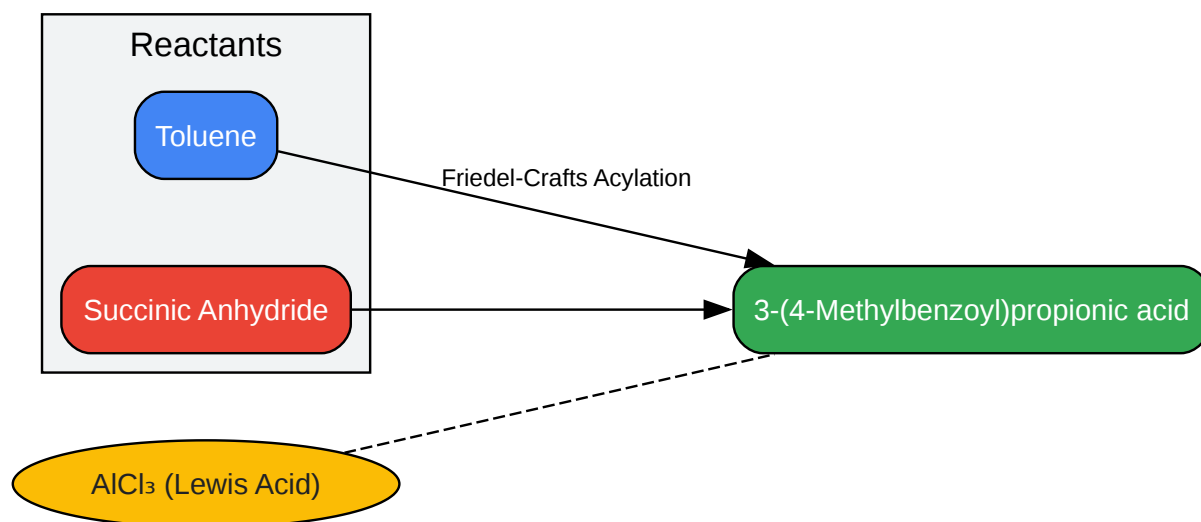
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard ( $\delta = 0.00$  ppm).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates. Spectra were recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The electron energy was set to 70 eV. The samples were introduced via a direct insertion probe or through a gas chromatograph.

## Visualizing the Synthesis

The formation of **3-(4-Methylbenzoyl)propionic acid** from its precursors is a classic example of a Friedel-Crafts acylation reaction. The following diagram illustrates the synthetic pathway.



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Caption: Synthetic pathway for **3-(4-Methylbenzoyl)propionic acid**.

This guide provides a foundational spectroscopic comparison for researchers working with **3-(4-Methylbenzoyl)propionic acid** and its precursors. The distinct shifts and patterns observed in NMR, the characteristic vibrational modes in IR, and the specific fragmentation in MS collectively offer a robust toolkit for the identification and characterization of these compounds.

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